
4-acetyl-N,N-dimethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N,N-dimethylpiperazine-1-carboxamide (ADDP) is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in the pharmaceutical industry. The compound is a piperazine derivative, which is a class of organic compounds that have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-acetyl-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been studied extensively in preclinical models, and its potential therapeutic applications have been explored in various disease models, including cancer, inflammation, and pain.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or modulating the expression of specific genes. The compound has been shown to interact with various proteins and enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-acetyl-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, the compound has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-N,N-dimethylpiperazine-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for research. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-acetyl-N,N-dimethylpiperazine-1-carboxamide. One potential area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide and its potential therapeutic applications in various disease models. Finally, the compound's safety and toxicity profile need to be fully characterized to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 4-acetyl-1,4-diazabicyclo[2.2.2]octane (ADBO) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out in the presence of a catalyst, typically trifluoroacetic acid (TFA), and yields 4-acetyl-N,N-dimethylpiperazine-1-carboxamide as the primary product. The synthesis method has been optimized to produce high yields of 4-acetyl-N,N-dimethylpiperazine-1-carboxamide with high purity.
Propiedades
IUPAC Name |
4-acetyl-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-4-6-12(7-5-11)9(14)10(2)3/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLANIVJSAYAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,N-dimethylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
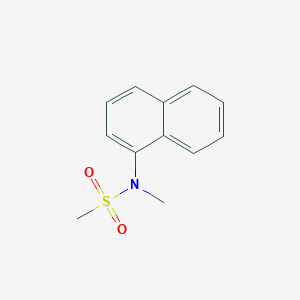
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
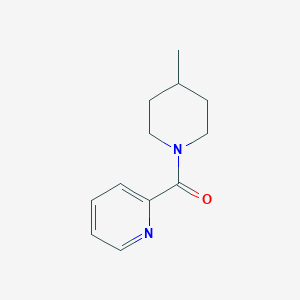

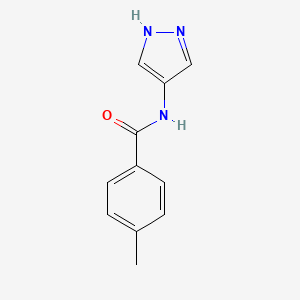
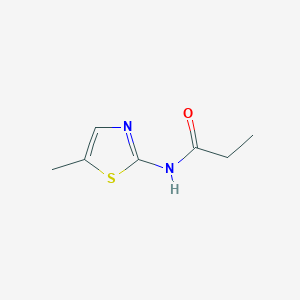
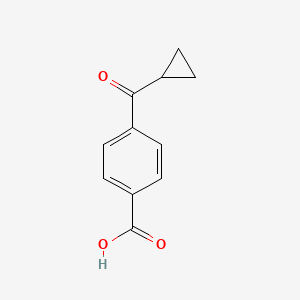
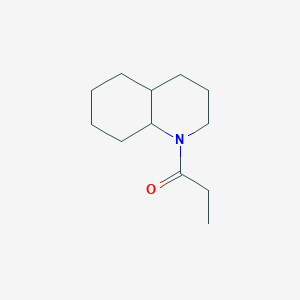
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)